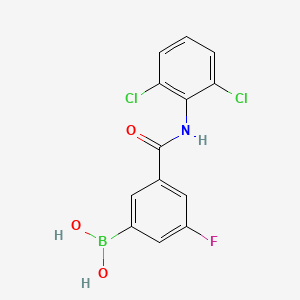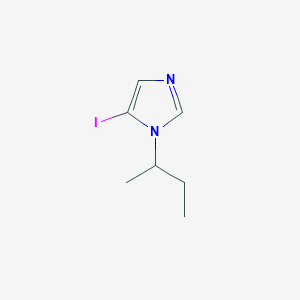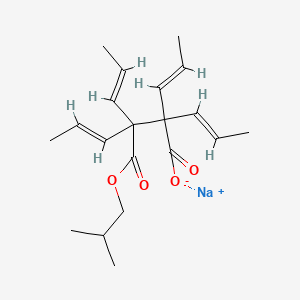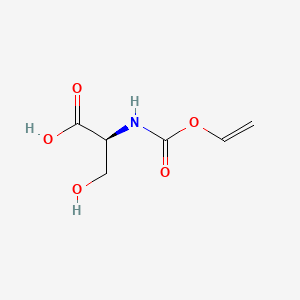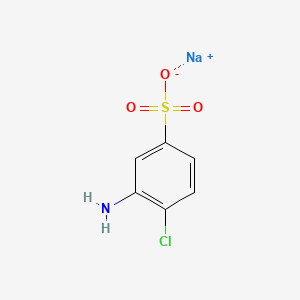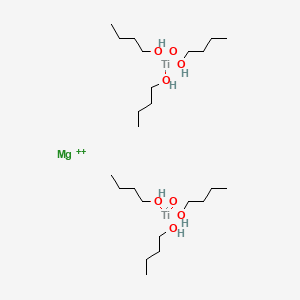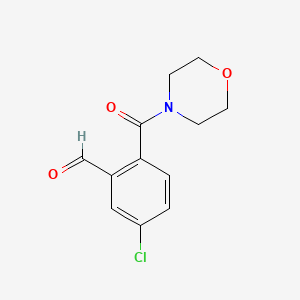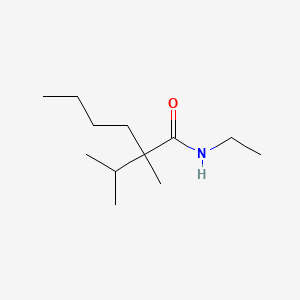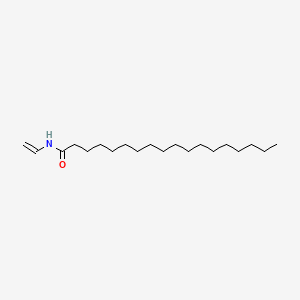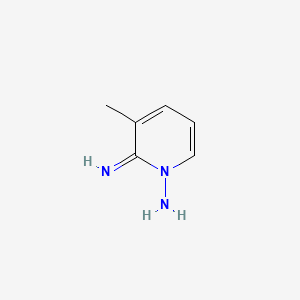
3-Methyl-1lambda(5)-pyridine-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1lambda(5)-pyridine-1,2-diamine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1lambda(5)-pyridine-1,2-diamine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 3-methylpyridine with ammonia or amines under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired product and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1lambda(5)-pyridine-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-1lambda(5)-pyridine-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1lambda(5)-pyridine-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,2-Diaminopyridine: Lacks the methyl group, which can influence its reactivity and interaction with molecular targets.
3,5-Diaminopyridine: Has an additional amino group, which can lead to different chemical and biological properties.
Uniqueness
3-Methyl-1lambda(5)-pyridine-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
4931-38-8 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
2-imino-3-methylpyridin-1-amine |
InChI |
InChI=1S/C6H9N3/c1-5-3-2-4-9(8)6(5)7/h2-4,7H,8H2,1H3 |
Clé InChI |
BVNYEAFGAUOZSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN(C1=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


